molecular formula C15H10BrNO5 B4389616 (3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone

(3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone

Cat. No.: B4389616
M. Wt: 364.15 g/mol
InChI Key: CTLFBUKXTDDRJK-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone is an organic compound that features a bromophenyl group and a nitro-substituted benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone typically involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium. This reaction is carried out under constant stirring at room temperature, with the pH adjusted to 9-10 using sodium carbonate . The resulting product is further treated with different alkyl or aralkyl halides in the presence of lithium hydride as a base and N,N-dimethylformamide as the reaction medium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The bromophenyl group can participate in nucleophilic substitution reactions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving nitroaromatic compounds.

    Medicine: Potential therapeutic applications include the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromophenyl group can engage in various binding interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the bromophenyl and nitro-substituted benzodioxin moieties in (3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.

Biological Activity

(3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure

The compound has the following molecular formula:

  • Molecular Formula : C16_{16}H14_{14}BrN1_{1}O4_{4}
  • Molecular Weight : 364.19 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its anti-cancer properties, anti-inflammatory effects, and potential as an antimicrobial agent.

1. Anti-Cancer Properties

Several studies have reported the compound's cytotoxic effects against cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells, with IC50_{50} values indicating potent activity. This effect was enhanced when combined with doxorubicin, suggesting a synergistic effect that warrants further investigation into its use in combination therapies .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Cell Proliferation : The compound inhibits key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to downregulate the expression of proteins associated with the cell cycle .
  • Induction of Apoptosis : Studies indicate that this compound induces apoptosis in cancer cells through the activation of caspase pathways .

Case Study 1: Synergistic Effects with Doxorubicin

A recent study explored the combination of this compound with doxorubicin in MDA-MB-231 cells. The results demonstrated that this combination significantly reduced cell viability compared to either agent alone. The study employed flow cytometry to assess apoptosis levels and confirmed increased caspase activity in treated cells .

Case Study 2: Anti-inflammatory Activity

In addition to its anti-cancer properties, the compound has shown promise as an anti-inflammatory agent. It was found to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α\alpha and IL-6 in macrophage cell lines . This suggests potential applications in treating inflammatory diseases.

Data Summary Table

Biological ActivityObservationsReferences
CytotoxicitySignificant against MDA-MB-231 cells
Apoptosis InductionIncreased caspase activity
Anti-inflammatory EffectsInhibition of TNF-α\alpha production
Synergistic EffectsEnhanced efficacy with doxorubicin

Properties

IUPAC Name

(3-bromophenyl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO5/c16-10-3-1-2-9(6-10)15(18)11-7-13-14(22-5-4-21-13)8-12(11)17(19)20/h1-3,6-8H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLFBUKXTDDRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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